Cyclooctatetraen

Übersicht

Beschreibung

Cyclooctatetraene appears as a colorless liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Vapors heavier than air. Used to make rubber.

Wissenschaftliche Forschungsanwendungen

Aromaticity- und Antiaromatizitätsstudien

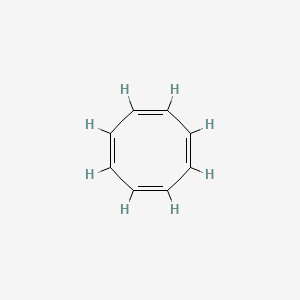

COT ist das erste 4nπ-Elektronensystem, das untersucht wurde . Es nimmt eine inhärent nicht planare, wannenförmige Geometrie der D2d-Symmetrie mit alternierenden Einfach- und Doppelbindungen ein . Dadurch verhält es sich eher wie ein nichtaromatisches Polyen als wie eine antiaromatische Verbindung . Neuere Studien haben jedoch eine beträchtliche 8π-antiaromatische Paratropizität in planaren COT-Ringen gezeigt, selbst bei der strukturgebundenen D4h-Struktur .

Quantenchemische Berechnungen

COT wurde in quantenchemischen Berechnungen verwendet . Diese Berechnungen haben zum Verständnis der Antiaromatizität von hypothetischem und tatsächlichem planarem COT beigetragen .

NMR-chemische Verschiebungen

COT wurde in NMR-chemischen Verschiebungen verwendet . Diese Verschiebungen haben Einblicke in die Antiaromatizität von planarem COT geliefert .

Optische und elektronische Anwendungen

Die planare Struktur des COT-Kerns führt potenziell zu einer engen HOMO-LUMO-Lücke (H-L) . Dies wird für verschiedene optische und elektronische Anwendungen nützlich sein .

Feldeffekttransistor-Anwendungen

COT wurde in Feldeffekttransistoren verwendet . Die planare Struktur des COT-Kerns wird voraussichtlich in diesen Anwendungen vorteilhaft sein .

Vapochromie

COT wurde in der Vapochromie verwendet . Dies ist ein Phänomen, bei dem eine Substanz ihre Farbe ändert, wenn sie mit einem Dampf in Kontakt kommt .

Vakuum-Ultraviolett-(VUV)-Absorptionsspektroskopiestudien

Eine neue synchrotronbasierte Studie des Vakuum-Ultraviolett-(VUV)-Absorptionsspektrums für COT zeigt eine Reihe breiter Peaks . Diese Studie hat zum Verständnis der elektronisch angeregten Zustände von COT beigetragen .

Liganden für Lanthanidkomplexe

COT-Dianionen wurden als wichtige, sterisch anspruchsvolle Liganden für Lanthanidkomplexe verwendet . Diese Anwendung basiert auf der Vorhersage der Hückel-Regel, dass ein hoher Grad an aromatischer Stabilisierung mit 4n+2 π-Elektronen für n=2 verbunden ist .

Wirkmechanismus

Target of Action

Cyclooctatetraene (COT) is an unsaturated derivative of cyclooctane, with the formula C8H8 . It is a polyunsaturated hydrocarbon that is colorless to light yellow at room temperature .

Mode of Action

Its reactivity is characteristic of an ordinary polyene, i.e., it undergoes addition reactions . This means it can participate in a variety of oxidation and cycloaddition reactions to afford polycyclic structures . In addition, complexation of COT or the cycloaddition products with transition metals facilitates bond formation .

Biochemical Pathways

COT is capable of undergoing a variety of oxidation and cycloaddition reactions to afford polycyclic structures . These reactions can lead to the formation of complex molecules, which can participate in various biochemical pathways. For instance, COT-conjugated cyanine dyes have been used as mitochondrial probes, indicating a potential role in cellular energy metabolism .

Pharmacokinetics

It has been found that cot-conjugated cyanine dyes are ideal mitochondrial probes with remarkably low photodynamic damage, suggesting good bioavailability within cells .

Result of Action

The molecular and cellular effects of COT’s action are largely dependent on the specific reactions it undergoes. For instance, when conjugated with cyanine dyes, COT can serve as a mitochondrial probe, enabling the visualization of mitochondrial dynamics . This suggests that COT can influence cellular processes by participating in the formation of complex molecules that interact with cellular structures.

Action Environment

The action of COT can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, catalysts, or inhibitors. Additionally, physical conditions such as temperature and pressure can also influence its reactivity . In terms of safety, COT is highly flammable and may react vigorously with strong oxidizing agents .

Biochemische Analyse

Biochemical Properties

Cyclooctatetraene plays a significant role in biochemical reactions due to its ability to form organometallic complexes with various metals. These complexes are often used as catalysts in organic reactions. Cyclooctatetraene interacts with enzymes, proteins, and other biomolecules primarily through its π-electrons, which can participate in addition reactions. For example, cyclooctatetraene can form complexes with metals such as yttrium, lanthanides, and actinides, which can then interact with specific enzymes to catalyze biochemical reactions .

Cellular Effects

Cyclooctatetraene has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Cyclooctatetraene-conjugated cyanine dyes have been used as mitochondrial probes, demonstrating low photodynamic damage and high photostability, which is crucial for fluorescence cytometry and imaging applications. These properties suggest that cyclooctatetraene can be used to study mitochondrial dynamics and other cellular processes with minimal phototoxicity .

Molecular Mechanism

At the molecular level, cyclooctatetraene exerts its effects through its ability to form stable complexes with metals and other biomolecules. These complexes can participate in various biochemical reactions, including enzyme inhibition or activation. Cyclooctatetraene’s non-planar conformation allows it to avoid antiaromaticity, making it a versatile molecule for forming stable interactions with other biomolecules. This property is essential for its role in catalysis and other biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclooctatetraene can change over time due to its stability and potential degradation. Cyclooctatetraene is known to undergo ring inversion, bond shifting, and valence isomerization, which can affect its reactivity and interactions with other molecules. Long-term studies have shown that cyclooctatetraene can maintain its stability under specific conditions, making it suitable for extended biochemical experiments .

Dosage Effects in Animal Models

The effects of cyclooctatetraene in animal models can vary with different dosages. At low doses, cyclooctatetraene may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At high doses, cyclooctatetraene may exhibit toxic or adverse effects, including potential disruption of cellular functions and metabolic processes. It is crucial to determine the appropriate dosage to avoid toxicity while studying the compound’s biochemical effects .

Metabolic Pathways

Cyclooctatetraene is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can participate in addition reactions and form complexes with metals, which can then influence metabolic flux and metabolite levels. Cyclooctatetraene’s ability to form stable complexes with metals makes it a valuable tool for studying metabolic pathways and enzyme-catalyzed reactions .

Subcellular Localization

Cyclooctatetraene’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct cyclooctatetraene to specific compartments or organelles, where it can exert its biochemical effects. For example, cyclooctatetraene-conjugated cyanine dyes have been shown to localize in mitochondria, making them useful tools for studying mitochondrial dynamics and function .

Eigenschaften

CAS-Nummer |

629-20-9 |

|---|---|

Molekularformel |

C8H8 |

Molekulargewicht |

104.15 g/mol |

IUPAC-Name |

cyclooctatetraene |

InChI |

InChI=1S/C8H8/c1-2-4-6-8-7-5-3-1/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4?,7-5?,8-6?,8-7? |

InChI-Schlüssel |

KDUIUFJBNGTBMD-VXMYFEMYSA-N |

SMILES |

C1=CC=CC=CC=C1 |

Isomerische SMILES |

C1=C/C=C\C=C/C=C1 |

Kanonische SMILES |

C1=CC=CC=CC=C1 |

Siedepunkt |

140.5 °C |

melting_point |

-4.7 °C |

| 629-20-9 | |

Physikalische Beschreibung |

Cyclooctatetraene appears as a colorless liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Vapors heavier than air. Used to make rubber. Colorless liquid; [CAMEO] Clear, dark yellow liquid; [Aldrich MSDS] |

Piktogramme |

Flammable; Irritant; Health Hazard |

Synonyme |

1,3,5,7-cyclooctatetraene |

Dampfdruck |

7.8 [mmHg] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3,5,7-Cyclooctatetraene?

A1: 1,3,5,7-Cyclooctatetraene, commonly referred to as cyclooctatetraene (COT), is represented by the molecular formula C8H8 and has a molecular weight of 104.15 g/mol. []

Q2: What does the spectroscopic data reveal about the structure of COT?

A2: Spectroscopic studies, including NMR and vibrational analysis, have been crucial in characterizing COT. [, ]

NMR: 1H NMR studies, particularly on substituted COT derivatives, provide valuable information on ring inversion dynamics and bond rotation. For instance, analysis of isopropoxycyclooctatetraene revealed an inverse isotope effect on the rate of ring inversion, impacting its reactivity. [] Additionally, NMR has been used to study the conformational changes in COT systems, particularly in the presence of different substituents. [, ]* Vibrational Analysis:* Harmonic vibration analysis provides insights into the vibrational modes of COT and its deuterated analogue. This data helps in understanding the structural flexibility and bonding characteristics of the molecule. []

Q3: Is 1,3,5,7-Cyclooctatetraene planar or non-planar? What factors influence its conformation?

A3: Unlike benzene, which is planar and aromatic, COT adopts a non-planar, tub-shaped conformation. This is attributed to its 8π electron system, which, according to Hückel's rule, makes it antiaromatic and thus unstable in a planar conformation. [, , , ]

Q4: How does benzannulation impact the conformation of cyclooctatetraene?

A4: X-ray crystallographic studies of benzannulated COT derivatives, such as dibenzo[a,c]cyclooctatetraene and tribenzo[a,c,e]cyclooctatetraene, show that increasing benzannulation pushes the COT ring towards planarity. This highlights the influence of fused ring systems on COT's structure. []

Q5: Can cyclooctatetraene be forced into a planar conformation?

A5: Yes, synthetic chemists have successfully designed planar COT derivatives by employing rigid bridges to constrain the ring geometry. Tetrakis(bicyclo[2.1.1]hexeno)cyclooctatetraene (1) is a prime example, showcasing a planar COT ring with strong bond alternation. []

Q6: What are some characteristic reactions of cyclooctatetraene?

A6: COT exhibits diverse reactivity, engaging in reactions typical of conjugated alkenes:* Diels-Alder Reactions: COT readily undergoes Diels-Alder reactions, acting as a diene. This reaction pathway is crucial in the formation of complex polycyclic structures from COT. [, ]* Metal Complexation: COT acts as a versatile ligand in organometallic chemistry, forming stable complexes with various transition metals, including platinum, rhodium, and uranium. These complexes find applications in catalysis and materials science. [, , , , ]* Reduction: COT undergoes two-electron reduction, forming the cyclooctatetraene dianion (C8H82-), a species of interest due to its aromaticity and potential as a ligand in organometallic complexes. [, , ]

Q7: How can cyclooctatetraene be used as a building block for complex molecules?

A7: COT serves as a valuable starting point in organic synthesis for generating diverse molecular frameworks:* Ring-Rearrangement Metathesis: This strategy allows for the construction of various carbocycles and heterocycles from COT through ring-opening and rearrangement processes, offering a powerful tool for synthesizing complex natural products and their analogues. []* Metal-Mediated Transformations: Transition metal complexes of COT can undergo various transformations, including cycloadditions, oxidations, and rearrangements, offering diverse pathways to generate complex molecules from a simple starting material. []

Q8: What is the role of copper in the catalytic reactions of acetylene involving cyclooctatetraene?

A8: Copper surfaces, particularly Cu(111), have been found to catalyze the coupling of acetylene, leading to the formation of butadiene, benzene, and notably, cyclooctatetraene. The high adsorbate mobility on the copper surface and the metal's ability to promote C-H bond cleavage in acetylene contribute to its unique catalytic activity. []

Q9: How has computational chemistry aided in understanding the properties of cyclooctatetraene?

A9: Computational techniques like Density Functional Theory (DFT) have been instrumental in:* Predicting Reaction Mechanisms: DFT calculations elucidate the mechanistic details of reactions involving COT, such as the nickel-catalyzed ethyne tetramerization to cyclooctatetraene, providing insights into the reaction pathway and intermediates involved. []* Evaluating Aromaticity/Antiaromaticity: Nucleus-independent chemical shift (NICS) calculations are valuable for assessing the aromatic or antiaromatic character of planar and non-planar COT systems, contributing to a deeper understanding of their electronic structure and stability. [, ]* Exploring Metal Size Effects: DFT has been used to investigate the impact of metal ion size on the reactivity of lanthanide complexes containing COT, showcasing its utility in understanding metal-ligand interactions and their influence on reactivity. []

Q10: Are there any biological applications of cyclooctatetraene or its derivatives?

A10: Research has identified potential biological activities associated with COT and its derivatives:* Antifungal Activity: Volatile organic compounds produced by Candida intermedia, particularly 1,3,5,7-cyclooctatetraene and 3-methyl-1-butanol, have demonstrated significant antifungal activity against Botrytis cinerea, suggesting potential applications as biofumigants. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

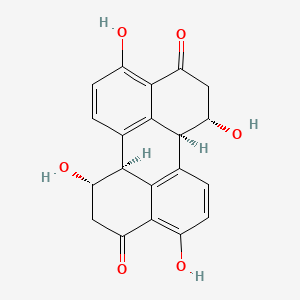

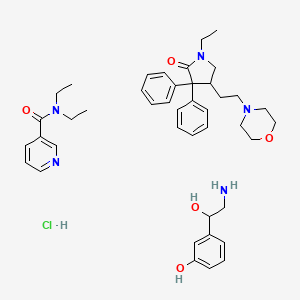

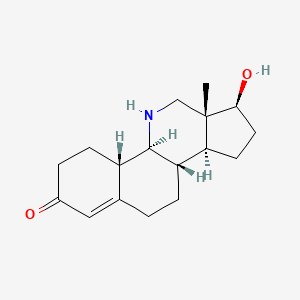

![[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-methylsulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] methanesulfonate](/img/structure/B1213238.png)